molecular formula C9H8BrNO5 B14040690 Methyl 5-bromo-3-methoxy-2-nitrobenzoate

Methyl 5-bromo-3-methoxy-2-nitrobenzoate

Cat. No.: B14040690
M. Wt: 290.07 g/mol
InChI Key: LIWLUNKRDRBKKO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5. It is a derivative of benzoic acid, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-methoxy-2-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Scientific Research Applications

Methyl 5-bromo-3-methoxy-2-nitrobenzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-methoxy-3-nitrobenzoate
  • Methyl 3-bromo-2-methoxy-5-nitrobenzoate
  • Methyl 5-bromo-3-methoxy-4-nitrobenzoate

Uniqueness

Methyl 5-bromo-3-methoxy-2-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic applications and research studies .

Properties

IUPAC Name

methyl 5-bromo-3-methoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-7-4-5(10)3-6(9(12)16-2)8(7)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWLUNKRDRBKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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